REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].[Li]CCCC.[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][CH:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[OH:22])[CH3:2]
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Name
|
|
Quantity
|
4.55 g
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Type
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reactant
|
Smiles
|
C(C)OC(C#C)OCC
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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24 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was cooled to −78 C under N2
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Type
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WAIT
|
Details
|
After 15 h
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Duration
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15 h
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Type
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CUSTOM
|
Details
|
the reaction was quenched by dilution with 1N HCl
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Type
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EXTRACTION
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Details
|
extracted into EtOAc
|
Type
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WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give product, 9.46 g (88%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC(O)C1=CC=CC=C1)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |